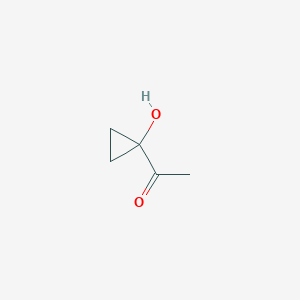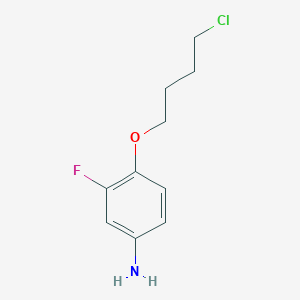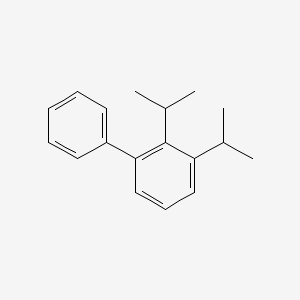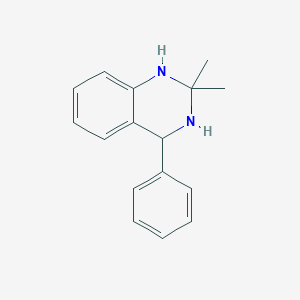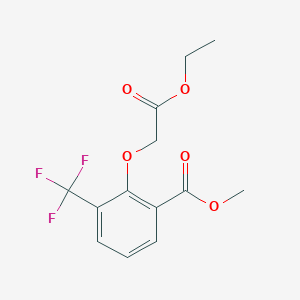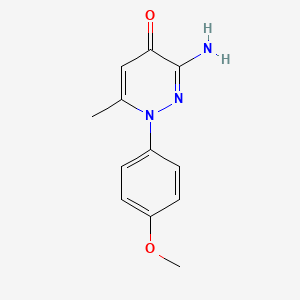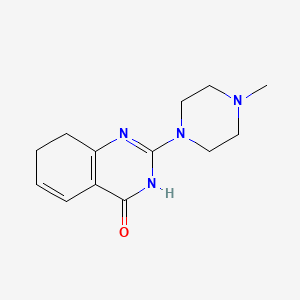![molecular formula C15H17NOSi B13888799 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: is a chemical compound that features a quinoline core substituted with a trimethylsilylethynyl group at the 2-position and a methanol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a quinoline derivative containing a suitable leaving group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups at the 4-position.
Reduction: The compound can be reduced to form different quinoline derivatives, depending on the reducing agents and conditions used.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-ylmethanol derivatives.
Wissenschaftliche Forschungsanwendungen
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of a methanol group.
2-Trimethylsilylethynylquinoline: This compound lacks the methanol group at the 4-position.
4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position instead of a methanol group.
The uniqueness of This compound lies in its combination of the trimethylsilylethynyl and methanol groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17NOSi |
|---|---|
Molekulargewicht |
255.39 g/mol |
IUPAC-Name |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)9-8-12-10-16-15-7-5-4-6-13(15)14(12)11-17/h4-7,10,17H,11H2,1-3H3 |
InChI-Schlüssel |
PBVYSSVNNHRCJR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


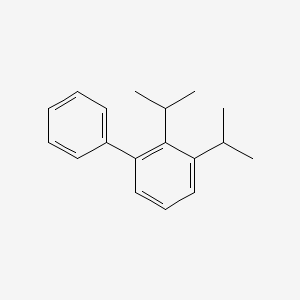
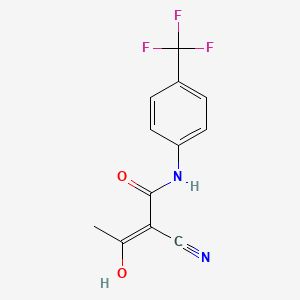
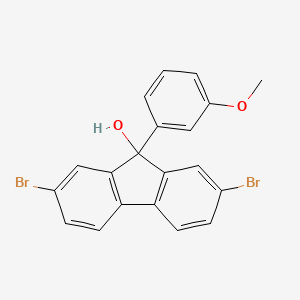
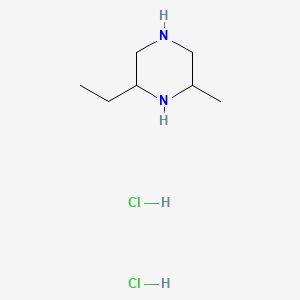
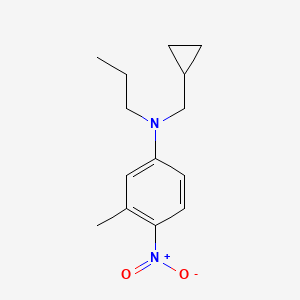
![3,4,5-Trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid;hydrochloride](/img/structure/B13888773.png)
